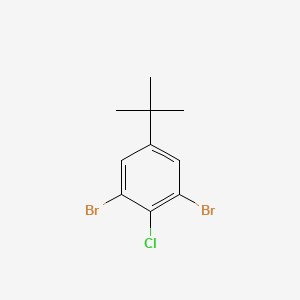

4-Chloro-3,5-dibromo-tert-butylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-tert-butyl-2-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2Cl/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMPUKCLMBOGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-Chloro-3,5-dibromo-tert-butylbenzene

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3,5-dibromo-tert-butylbenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 1000578-25-5), a polysubstituted halogenated arene.[1][2] Halogenated aromatic compounds are foundational building blocks in modern chemical science, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This document details a logical and efficient synthetic pathway, rooted in the principles of electrophilic aromatic substitution, and outlines the analytical methodologies required for rigorous structural confirmation and purity assessment. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically sound resource.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of a polysubstituted benzene derivative requires careful planning regarding the sequence of substituent introduction. The directing effects and the activating or deactivating nature of each group on the aromatic ring are paramount. The target molecule, this compound, has four substituents: one tert-butyl group, one chloro group, and two bromo groups.

-

tert-Butyl Group (-C(CH₃)₃): An alkyl group that is strongly activating and an ortho, para-director due to inductive effects and hyperconjugation.[4] Its significant steric bulk often favors substitution at the para position over the ortho positions.[5][6]

-

Halogens (-Cl, -Br): Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons via resonance.[5]

A logical retrosynthetic approach breaks down the molecule as follows: The final bromination step is advantageous as the existing substituents collectively direct the incoming bromine electrophiles to the desired positions. The chloro and tert-butyl groups are para to each other, a common outcome in electrophilic aromatic substitution (EAS) reactions involving a bulky activating group. This suggests that starting with tert-butylbenzene and subsequently halogenating is a viable strategy.

The forward synthesis is therefore designed in three main stages, starting from benzene:

-

Friedel-Crafts Alkylation: Introduction of the tert-butyl group onto the benzene ring to form tert-butylbenzene.

-

Electrophilic Chlorination: Introduction of a chlorine atom para to the tert-butyl group to yield 4-chloro-tert-butylbenzene.

-

Electrophilic Bromination: Introduction of two bromine atoms at the positions ortho to the activating tert-butyl group and meta to the deactivating chloro group.

References

- 1. echemi.com [echemi.com]

- 2. Manufacturer - Quality 1000578-25-5,1,3-dibromo-5-(tert-butyl)-2-chlorobenzene,this compound| UIV Chem [riyngroup.com]

- 3. This compound | 1000578-25-5 | Benchchem [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

Physical and chemical properties of 4-Chloro-3,5-dibromo-tert-butylbenzene.

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-3,5-dibromo-tert-butylbenzene. As a polysubstituted halogenated arene, this compound presents a unique combination of steric and electronic features, making it a molecule of interest for applications in medicinal chemistry, materials science, and as a versatile intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers by detailing its structural characteristics, reactivity, a proposed synthetic pathway, and predicted spectral data, alongside essential safety and handling information.

Molecular Structure and Identification

This compound is an aromatic compound characterized by a benzene ring substituted with a bulky tert-butyl group, a chlorine atom, and two bromine atoms. The specific arrangement of these substituents dictates its chemical behavior and potential applications.

The Spectroscopic Signature of Sarolaner (CAS 1000578-25-5): A Technical Guide for Pharmaceutical Researchers

An In-Depth Guide to the Structural Elucidation and Quality Control of a Novel Isoxazoline Ectoparasiticide

Introduction

Sarolaner (CAS Number: 1000578-25-5), a potent isoxazoline class ectoparasiticide, represents a significant advancement in veterinary medicine for the control of flea and tick infestations in dogs.[1][2] Developed by Zoetis, this complex synthetic molecule, identified chemically as 1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone, requires rigorous analytical characterization to ensure its identity, purity, and quality.[1][3] This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic methodologies vital for the structural confirmation and analysis of Sarolaner. The narrative will delve into the principles behind the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering insights into experimental design, data interpretation, and the establishment of a robust analytical control strategy.

Compound Profile: Sarolaner

A thorough understanding of Sarolaner's molecular architecture is fundamental to interpreting its spectroscopic data. The molecule's structure is characterized by several key functional groups and stereochemical features that produce a unique spectroscopic fingerprint.

Molecular Structure:

Key Structural Features:

-

Isoxazoline Core: A five-membered heterocyclic ring containing nitrogen and oxygen, central to the molecule's biological activity.

-

Substituted Phenyl Group: A 3,5-dichloro-4-fluorophenyl moiety attached to the isoxazoline ring.

-

Trifluoromethyl Group: A CF3 group contributing to the molecule's potency and metabolic stability.

-

Spiroazetidine-isobenzofuran Moiety: A complex spirocyclic system linking the isoxazoline core to the sulfonyl side chain.

-

Methylsulfonyl Ethanone Tail: An N-acylated side chain containing a sulfone group.

-

Chirality: The molecule possesses a stereocenter at the C5 position of the isoxazoline ring, with the (S)-enantiomer being the biologically active form.[4]

| Property | Value | Source |

| CAS Number | 1000578-25-5 | Internal |

| Molecular Formula | C23H18Cl2F4N2O5S | [1] |

| Molecular Weight | 581.4 g/mol | [1] |

| IUPAC Name | 1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone | [1] |

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel active pharmaceutical ingredient (API) like Sarolaner relies on a multi-faceted analytical approach. The following workflow illustrates the logical progression from initial structural confirmation to routine quality control.

Caption: Integrated workflow for the spectroscopic characterization of Sarolaner.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For Sarolaner, a combination of 1H, 13C, and 19F NMR, supplemented by two-dimensional (2D) experiments, is essential for unambiguous assignment of all atoms in the structure.

Methodology: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Sarolaner reference standard and dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Use a wider spectral width (e.g., 0-220 ppm).

-

Employ a sufficient relaxation delay (D1) to ensure accurate integration, particularly for quaternary carbons, although quantitative 13C NMR requires specific parameter optimization.[5]

-

-

19F NMR Acquisition:

-

Acquire a proton-decoupled 19F spectrum to analyze the fluorine-containing groups (-CF3 and the aryl-F).

-

-

2D NMR Experiments (as needed for full assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

-

Expected 1H and 13C NMR Spectral Data (Predicted)

While specific, experimentally-derived peak lists for Sarolaner are not publicly available in the referenced literature, a predicted analysis based on its structure allows for the anticipation of key spectral regions. The complexity of the molecule, with its numerous distinct spin systems, will result in a detailed and unique spectrum.

| Structural Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations & Notes |

| Dichlorofluorophenyl Ring | 7.0 - 7.5 (d) | 120 - 140 | Aromatic protons will show splitting patterns consistent with their substitution. The carbon attached to fluorine will show a large ¹JCF coupling. |

| Isoxazoline Ring (CH2) | 3.5 - 4.5 (m) | 40 - 50 | Diastereotopic protons of the CH2 group will appear as a complex multiplet. |

| Spiro-isobenzofuran Ring | 7.2 - 7.8 (m) | 120 - 150 | Aromatic protons and carbons of the fused benzene ring. |

| Spiro-isobenzofuran (CH2-O) | ~5.0 (s) | 70 - 80 | Methylene protons adjacent to the ether oxygen. |

| Azetidine Ring (CH2) | 3.8 - 4.8 (m) | 50 - 60 | Protons on the four-membered ring will likely show complex splitting due to restricted rotation. |

| Ethanone-Sulfonyl (CH2) | 4.0 - 4.5 (s) | 55 - 65 | Methylene group adjacent to the carbonyl and sulfonyl groups. |

| Sulfonyl Methyl (CH3) | ~3.0 (s) | 35 - 45 | A characteristic singlet for the methyl group attached to the sulfone. |

| Trifluoromethyl (CF3) | - | ~125 (q) | The carbon of the CF3 group will appear as a quartet in the ¹³C spectrum due to coupling with the three fluorine atoms. |

| Carbonyl (C=O) | - | 165 - 175 | Amide carbonyl carbon. |

| Isoxazoline Quaternary (C-CF3) | - | 80 - 90 | The stereocenter carbon. |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of Sarolaner and for providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for verifying the elemental composition.

Methodology: ESI-MS and MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of Sarolaner (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. For structural analysis, a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) is required.

-

Full Scan (MS1) Analysis:

-

Acquire a full scan spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy typically below 5 ppm, allowing for the confirmation of the molecular formula C23H18Cl2F4N2O5S.

-

-

Tandem (MS/MS) Analysis:

-

Isolate the precursor ion (the [M+H]⁺ ion of Sarolaner) in the first stage of the mass spectrometer.

-

Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions in the second stage of the mass spectrometer.

-

Expected Mass Spectral Data

-

Protonated Molecule [M+H]⁺: An intense signal is expected at m/z 581.0328, corresponding to the molecular formula C23H19Cl2F4N2O5S⁺. The characteristic isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

-

Key Fragmentation Pathways (Predicted): The MS/MS spectrum will be complex. Likely fragmentation pathways would involve cleavages at the more labile bonds, such as the amide bond, the sulfonyl group, and fragmentations of the spirocyclic system. Analyzing these fragments allows for the piece-by-piece confirmation of the molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For Sarolaner, the IR spectrum provides confirmatory evidence for the presence of key structural components.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of solid Sarolaner powder directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H | Stretch |

| ~2950 - 2850 | Aliphatic C-H | Stretch |

| ~1680 - 1650 | Amide C=O (Ethanone) | Stretch |

| ~1600, ~1475 | Aromatic C=C | Stretch |

| ~1350 - 1300 & ~1150-1120 | Sulfone (S=O) | Asymmetric & Symmetric Stretch |

| ~1300 - 1100 | C-F (Aryl-F and CF3) | Stretch (strong, broad bands) |

| ~1250 - 1000 | C-O (Ether in isobenzofuran) | Stretch |

Conclusion

The structural integrity and quality of Sarolaner (CAS 1000578-25-5) are assured through a coordinated application of advanced spectroscopic techniques. NMR spectroscopy serves as the cornerstone for definitive structural elucidation, providing detailed information on the connectivity and stereochemistry of the molecule. Mass spectrometry confirms the molecular weight and elemental composition while offering invaluable structural insights through fragmentation analysis. Infrared spectroscopy provides a rapid and reliable method for functional group identification, serving as an excellent tool for identity confirmation in a quality control environment. Together, these methods form a robust analytical framework for researchers and drug development professionals, ensuring that this important veterinary pharmaceutical meets the highest standards of quality, safety, and efficacy.

References

- 1. Sarolaner | C23H18Cl2F4N2O5S | CID 73169092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. zoetis.mx [zoetis.mx]

- 4. researchgate.net [researchgate.net]

- 5. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3,5-dibromo-tert-butylbenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-3,5-dibromo-tert-butylbenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its prospective applications, offering field-proven insights to support your research and development endeavors.

Introduction: The Strategic Value of Polysubstituted Arenes

Halogenated aromatic compounds are fundamental pillars in modern organic synthesis. The presence of halogen substituents on an aromatic ring dramatically alters its electronic properties and provides reactive handles for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions, including the Suzuki, Heck, and Sonogashira couplings, are indispensable for constructing complex molecular architectures from simpler precursors.[1]

In the pharmaceutical industry, the incorporation of halogens into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic profiles.[1] this compound is a specialty chemical that embodies these strategic advantages. Its unique substitution pattern—a bulky tert-butyl group flanked by two bromine atoms and a chlorine atom at the para position—offers a combination of steric influence and multiple, differentially reactive sites for sequential and regioselective modifications. This makes it a highly valuable intermediate for the synthesis of complex, highly substituted aromatic structures.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a benzene ring substituted with one chlorine atom, two bromine atoms, and a tert-butyl group. The IUPAC name for this compound is 1,3-dibromo-2-chloro-5-(1,1-dimethylethyl)benzene.

Molecular Formula: C₁₀H₁₁Br₂Cl[2][3][4]

Synonyms:

CAS Number: 1000578-25-5[2][4][5]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug development. The bulky tert-butyl group and the halogen atoms contribute to increased lipophilicity, which influences its solubility in organic solvents.[8] The presence of bromine and chlorine also enhances the compound's stability against oxidation.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 326.46 g/mol | [3][5] |

| Predicted Boiling Point | 287.6 ± 35.0 °C | [2][4][5] |

| Predicted Density | 1.628 ± 0.06 g/cm³ | [2][4][5] |

| XLogP3 | 5.6 | [2] |

| Purity Specification | ≥ 95% | [9] |

| Storage | Store long-term in a cool, dry place. | [9] |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The nine protons of the tert-butyl group will appear as a sharp singlet, likely in the range of δ 1.3-1.5 ppm. The two aromatic protons are chemically equivalent and will appear as a singlet further downfield, estimated to be in the region of δ 7.3-7.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the tert-butyl group. The quaternary carbon of the tert-butyl group is expected around δ 35 ppm, and the methyl carbons around δ 31 ppm. The aromatic carbons will appear in the δ 120-150 ppm range. The carbon attached to the tert-butyl group and the carbons bearing the bromine and chlorine atoms will have characteristic chemical shifts influenced by the respective substituents.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step electrophilic aromatic substitution strategy, starting from a readily available starting material. The order of introduction of the substituents is critical to ensure the desired regioselectivity.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Chloro-tert-butylbenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), place anhydrous aluminum chloride (AlCl₃) in dry chlorobenzene.

-

Friedel-Crafts Alkylation: Cool the mixture in an ice bath. Slowly add tert-butyl chloride dropwise from the dropping funnel with constant stirring. The reaction is a Friedel-Crafts alkylation where the tert-butyl carbocation is generated and attacks the chlorobenzene ring. The chloro group is an ortho-, para-director, and due to the steric hindrance of the tert-butyl group, the para-product is favored.

-

Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Pour the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 4-Chloro-tert-butylbenzene.

Step 2: Synthesis of this compound

-

Reaction Setup: In a similar setup as Step 1, dissolve the purified 4-Chloro-tert-butylbenzene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. Add a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃).

-

Bromination: Slowly add a solution of bromine (Br₂) in the same solvent from the dropping funnel at room temperature. The tert-butyl group is an activating group and a stronger ortho-, para-director than the deactivating chloro group. Therefore, bromination will occur at the positions ortho to the tert-butyl group.

-

Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction with a solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure this compound as a solid.

Potential Applications in Drug Development and Materials Science

The unique structural features of this compound make it a highly attractive building block for the synthesis of complex organic molecules.

-

Orthogonal Reactivity: The C-Br and C-Cl bonds exhibit different reactivities in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization. For instance, a Suzuki or Sonogashira coupling can be performed at the bromine positions, leaving the chlorine atom intact for a subsequent, different cross-coupling reaction under more forcing conditions. This orthogonal reactivity is highly valuable in the synthesis of multifunctional molecules.

-

Steric Directing Group: The bulky tert-butyl group provides significant steric hindrance.[8] This can be exploited to direct the regioselectivity of subsequent reactions on the aromatic ring or on substituents introduced via cross-coupling. It can also be used to create specific conformational constraints in the final molecule, which can be crucial for optimizing ligand-protein interactions in drug design.

-

Scaffold for Novel Ligands: This compound can serve as a rigid scaffold for the synthesis of novel ligands for various biological targets. The three halogen atoms provide multiple attachment points for introducing pharmacophoric groups, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Intermediate for Advanced Materials: In materials science, halogenated arenes are precursors to high-performance polymers, dyes, and organic light-emitting diode (OLED) materials.[1] The high bromine and chlorine content of this molecule can impart flame-retardant properties to polymers. Its rigid and well-defined structure also makes it a candidate for incorporation into novel organic electronic materials.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

General Advice: Consult a physician and show the safety data sheet to the doctor in attendance.[3]

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

This compound is intended for research and development use only and must be handled by technically qualified persons.[9]

Conclusion

This compound is a strategically designed chemical intermediate that offers significant potential for innovation in both pharmaceutical and materials science research. Its unique combination of a bulky directing group and multiple, orthogonally reactive halogen atoms provides a versatile platform for the synthesis of complex, highly functionalized aromatic compounds. A thorough understanding of its properties and synthetic accessibility, as outlined in this guide, will empower researchers to leverage this valuable building block in their future endeavors.

References

- 1. This compound | 1000578-25-5 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. capotchem.cn [capotchem.cn]

- 4. echemi.com [echemi.com]

- 5. EP0045425A1 - Process for the halogenation of possibly substituted 4-tert.-butyl toluenes and the mixtures obtained therefrom of possibly substituted 4-tert.-butylbenzal halogenides, 4-tert.-butylbenzyl halogenides and 4-tert.-butylbenzo trihalogenides - Google Patents [patents.google.com]

- 6. Manufacturer - Quality 1000578-25-5,1,3-dibromo-5-(tert-butyl)-2-chlorobenzene,this compound| UIV Chem [riyngroup.com]

- 7. CAS 1000578-25-5: 3,5-Dibromo-4-chloro-tert-butylbenzene [cymitquimica.com]

- 8. fiveable.me [fiveable.me]

- 9. 1000578-25-5 this compound AKSci 5274DF [aksci.com]

Introduction: The Challenge of a Single Formula

An In-depth Technical Guide to the IUPAC Nomenclature of C10H11Br2Cl Isomers

In the realm of organic chemistry, a molecular formula such as C10H11Br2Cl represents not a single entity, but a multitude of possibilities. This formula dictates the atomic constitution—ten carbon atoms, eleven hydrogen atoms, two bromine atoms, and one chlorine atom—but remains silent on their spatial arrangement. This structural diversity gives rise to a vast number of constitutional isomers, each a unique compound with its own distinct physical, chemical, and biological properties. Consequently, a single IUPAC name for C10H11Br2Cl is a chemical impossibility.

This guide provides a comprehensive framework for systematically assigning IUPAC names to various isomers of C10H11Br2Cl. We will explore representative examples from different structural classes, elucidating the rigorous logic of the IUPAC nomenclature system. This exploration is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of chemical nomenclature.

Pillar 1: The Foundation of IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to assign a unique and unambiguous name to every organic compound. This systematic approach is crucial for clear communication in science and industry. The fundamental steps in naming a compound involve:

-

Identifying the Parent Structure : This is typically the longest continuous carbon chain or the principal ring system in the molecule.

-

Identifying and Naming Substituents : Any atoms or groups of atoms attached to the parent structure are considered substituents.

-

Numbering the Parent Structure : The parent chain or ring is numbered to assign the lowest possible locants (numbers) to the substituents.

-

Assembling the Name : The full name is constructed by arranging the substituent names in alphabetical order, preceded by their locants, and followed by the name of the parent structure.

Pillar 2: Case Studies in C10H11Br2Cl Isomer Nomenclature

To illustrate the application of these principles, we will now systematically name three distinct isomers of C10H11Br2Cl: an aromatic isomer, a cyclic aliphatic isomer, and an acyclic aliphatic isomer.

Case Study 1: Aromatic Isomer - 1-(2,4-Dibromo-5-chlorophenyl)ethane

Aromatic compounds based on a benzene ring are common scaffolds in medicinal chemistry. Let us consider an ethylbenzene derivative.

Structure:

Solubility of 4-Chloro-3,5-dibromo-tert-butylbenzene in organic solvents.

An In-Depth Technical Guide to the Solubility of 4-Chloro-3,5-dibromo-tert-butylbenzene in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, the solubility of a compound is a critical physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can be a significant impediment, affecting everything from in vitro assay results to in vivo bioavailability and formulation strategies.[1][2] This guide provides a detailed technical overview of the solubility of this compound, a polysubstituted halogenated arene.[3] Such compounds are of considerable interest as intermediates and building blocks in medicinal chemistry and materials science due to their unique electronic and steric properties.[3] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its predicted solubility profile and providing a robust experimental framework for its empirical determination.

Physicochemical Characterization of this compound

The molecular structure of this compound provides the foundation for its solubility characteristics. The interplay of its constituent functional groups governs its interactions with different solvent environments.

| Property | Value | Source |

| CAS Number | 1000578-25-5 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁Br₂Cl | [3][5] |

| Molecular Weight | 326.46 g/mol | [3] |

| Physical Form | Solid (Predicted) | [3] |

| Predicted Boiling Point | 287.6 ± 35.0 °C | [3][5] |

| Predicted Density | 1.628 ± 0.06 g/cm³ | [3][5] |

Structural Influences on Solubility:

-

Aromatic Benzene Ring: The core benzene ring is nonpolar and contributes to favorable van der Waals interactions with nonpolar solvents.

-

Halogen Substituents (Two Bromine, One Chlorine): The presence of three halogen atoms introduces polarity to the molecule. However, the symmetrical arrangement of the bromine atoms may partially mitigate the net dipole moment. These halogens can participate in dipole-dipole interactions with polar solvents. Halogenation is known to increase lipophilicity.[6]

-

tert-Butyl Group: This bulky, nonpolar alkyl group significantly enhances the compound's lipophilicity and steric hindrance.[3][6] This feature generally promotes solubility in nonpolar organic solvents.

Based on these structural attributes, this compound is anticipated to be poorly soluble in water but exhibit good solubility in a range of organic solvents. The fundamental principle of "like dissolves like" will be the primary determinant of its solubility profile.[1]

Predicted Solubility Profile in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Toluene | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute. |

| Hexane | Moderate | The nonpolar alkyl chains of hexane will have favorable van der Waals interactions with the tert-butyl group and the aromatic ring. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an effective solvent for a wide array of organic compounds due to its ability to engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall less polar nature compared to other polar aprotics makes it a good solvent for moderately polar compounds. | |

| Acetone | Moderate | The polar ketone group in acetone can engage in dipole-dipole interactions with the halogenated benzene ring. | |

| Dimethylformamide (DMF) | Moderate to High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which should facilitate the dissolution of the solute. | |

| Dimethyl Sulfoxide (DMSO) | High | As a powerful and highly polar aprotic solvent, DMSO is often used to dissolve compounds with poor solubility in other common organic solvents, particularly in early drug discovery screening.[1] | |

| Polar Protic | Ethanol | Moderate | The ethyl group of ethanol provides a nonpolar region for interaction with the solute, while the hydroxyl group's hydrogen bonding capability is less critical for this non-protic solute. |

| Methanol | Low to Moderate | Methanol is more polar than ethanol with a smaller nonpolar region, which may result in slightly lower solubility compared to ethanol. | |

| Isopropanol | Moderate | The larger nonpolar alkyl group of isopropanol compared to ethanol is expected to enhance solubility. |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes dissolving in liquid solvents, an increase in temperature will lead to an increase in solubility.[7][8] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As outlined in the table above, the polarity of the solvent and its ability to form favorable intermolecular interactions with the solute is a primary driver of solubility.[9]

-

Crystal Lattice Energy: For solid compounds, the energy required to overcome the forces holding the molecules together in the crystal lattice must be compensated by the energy released upon solvation. A higher crystal lattice energy can lead to lower solubility.

Experimental Protocol for Determining Thermodynamic Solubility

To obtain definitive solubility data, an experimental determination is essential. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials securely to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to mimic physiological conditions if relevant.

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The use of a syringe filter (e.g., 0.22 µm PTFE for organic solvents) is highly recommended to ensure a particle-free sample.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

-

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Visualization of Predicted Solubility

The following diagram illustrates the predicted relationship between solvent polarity and the solubility of this compound.

Caption: Predicted solubility of this compound based on solvent polarity.

Conclusion

This compound is a halogenated aromatic compound with structural features that suggest poor aqueous solubility but favorable solubility in a range of common organic solvents. Its large nonpolar surface area, contributed by the tert-butyl group and the aromatic ring, indicates high solubility in nonpolar and moderately polar aprotic solvents such as toluene, dichloromethane, and THF. The presence of halogen atoms may also allow for moderate solubility in more polar solvents like DMSO and ethanol.

For any research or development application, it is imperative to move beyond theoretical predictions and perform empirical solubility testing. The detailed shake-flask protocol provided in this guide offers a reliable method for obtaining accurate thermodynamic solubility data. Such data is invaluable for guiding decisions in chemical synthesis, purification, formulation development, and preclinical studies, ultimately enabling the full potential of this and similar compounds to be realized.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. Chlorobenzene Solvent Properties [macro.lsu.edu]

- 4. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlorobenzene | C6H5Cl | CID 7964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chlorobenzene | Solvent, Aromatic Compound, Halogenated Hydrocarbon | Britannica [britannica.com]

- 7. iupac.org [iupac.org]

- 8. srdata.nist.gov [srdata.nist.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-Chloro-3,5-dibromo-tert-butylbenzene

Introduction: Understanding the Molecule

4-Chloro-3,5-dibromo-tert-butylbenzene (CAS No. 1000578-25-5) is a polysubstituted halogenated aromatic compound.[1][2][3] Its utility in advanced organic synthesis, particularly in the development of novel pharmaceuticals and materials science, stems from the unique reactivity conferred by its distinct substituents.[4] The benzene core is adorned with two bromine atoms, one chlorine atom, and a sterically demanding tert-butyl group. This specific arrangement of bulky and electron-withdrawing groups dictates not only its synthetic potential but also its inherent stability and requisite handling procedures.[4]

This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines authoritative protocols for its optimal storage, and details experimental methodologies for its stability assessment. Adherence to these guidelines is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and safeguarding laboratory personnel.

Section 1: Physicochemical and Structural Properties

The stability of a chemical reagent is intrinsically linked to its physical and structural characteristics. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1000578-25-5 | [3] |

| Molecular Formula | C₁₀H₁₁Br₂Cl | [3] |

| Molecular Weight | 326.46 g/mol | [3] |

| Synonym | 1,3-Dibromo-5-(tert-butyl)-2-chlorobenzene | [4] |

| Physical Form | Solid | [4] |

| Predicted Boiling Point | 287.6 ± 35.0 °C | [3] |

| Predicted Density | 1.628 ± 0.06 g/cm³ | [3] |

The molecule's structure is central to its stability profile. The bulky tert-butyl group provides significant steric hindrance, which can physically shield the aromatic ring from certain chemical attacks. Concurrently, the electronegative halogen (Cl, Br) substituents enhance the compound's oxidative stability.[4]

Caption: Structural contributions to the stability of this compound.

Section 2: Critical Factors Influencing Long-Term Stability

While intrinsically quite stable, the shelf-life of this compound can be compromised by improper storage. Researchers must control for the following environmental factors.

-

Temperature: Elevated temperatures are the most common acceleration factor for the degradation of chemical products.[5] For halogenated aromatics, thermal stress can eventually lead to dehalogenation and the formation of hazardous byproducts such as hydrogen bromide or hydrogen chloride gas. Therefore, storage in a cool environment is paramount.

-

Light: Many aromatic compounds are susceptible to photodecomposition. Exposure to UV or high-intensity visible light can provide the activation energy needed to initiate degradation pathways. The International Council for Harmonisation (ICH) guideline Q1B specifically outlines protocols for testing the photostability of substances, underscoring the importance of this factor.[6][7][8] While the specific photosensitivity of this compound is not widely published, it is best practice to store it protected from light.

-

Moisture (Hydrolysis): Halogenated organic compounds can be susceptible to hydrolysis, although this is often slow for aryl halides under neutral conditions. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of factors like humidity.[9] The presence of water, especially in combination with elevated temperatures or non-neutral pH, can facilitate the replacement of a halogen atom with a hydroxyl group.

-

Oxygen (Oxidation): While the electron-withdrawing nature of the halogens provides a degree of protection against oxidation, highly reactive oxidizing agents or prolonged exposure to atmospheric oxygen (especially at elevated temperatures) can still pose a risk.[4]

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling protocols are mandated. These are synthesized from best practices for halogenated aromatic compounds.

Storage Conditions

A decision framework for determining the appropriate storage location is presented below.

Caption: Decision workflow for the proper storage of this compound.

Core Recommendations:

-

Container: The compound should be stored in its original, tightly sealed container. If repackaging is necessary, use an amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap to protect from light and moisture.

-

Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon is advisable to minimize oxidative degradation.

-

Temperature: Store in a cool, dry place. Refrigeration is acceptable, but ensure the container is brought to room temperature before opening to prevent condensation from forming inside.

-

Location: Designate a specific, well-ventilated storage area away from incompatible materials.

Handling Procedures

Due to the potential hazards associated with halogenated aromatic compounds, strict handling protocols must be followed.

-

Ventilation: All handling, including weighing and transferring, must be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).

-

Waste Disposal: All waste containing this compound must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container for proper disposal according to institutional guidelines.

Section 4: Chemical Incompatibilities and Degradation Pathways

To prevent hazardous reactions and chemical degradation, this compound must be stored separately from the following classes of chemicals:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can lead to vigorous or explosive reactions.

-

Strong Acids and Bases: Can catalyze hydrolysis or other decomposition reactions.

-

Strong Reducing Agents: Can cause dehalogenation.

Under forced conditions (e.g., high heat), the primary degradation pathway for halogenated aromatics is dehalogenation, which can release corrosive and toxic gases like HBr and HCl.

Section 5: Experimental Protocol: Assessing Long-Term Stability

To establish a definitive shelf-life and retest period, a forced degradation and stability study is required.[10][11] The following protocol, based on ICH guidelines, provides a framework for such an investigation.[9]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials

-

This compound (one batch)

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

-

Hydrogen peroxide (3%)

-

Calibrated stability chambers (for temperature/humidity and photostability)

-

Validated HPLC-UV system

Methodology: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.[10]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 1M HCl.

-

Heat the solution at 60°C for 24 hours.

-

Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize, dilute, and analyze by HPLC.[10]

-

-

Base Hydrolysis:

-

Repeat the procedure above using 1M NaOH.

-

-

Oxidative Degradation:

-

Dissolve the compound and add 3% H₂O₂.

-

Store at room temperature, protected from light, for 12 hours.

-

Withdraw aliquots at various time points, dilute, and analyze by HPLC.[10]

-

-

Thermal Degradation:

-

Place the solid compound in a petri dish in an oven at 80°C for 48 hours.

-

At specified intervals, take samples, dissolve in a suitable solvent, and analyze by HPLC.[10]

-

-

Photostability Testing:

-

Expose the solid compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B guidelines.[12]

-

Keep a control sample in the dark under the same temperature conditions.

-

After exposure, dissolve and analyze both the exposed and control samples by HPLC.[10]

-

Caption: Experimental workflow for forced degradation studies of this compound.

Long-Term Stability Study

Once a stability-indicating method is established, a long-term study should be initiated.

-

Conditions: Store samples of the compound in the proposed long-term packaging under real-time storage conditions (e.g., 25°C / 60% RH) and accelerated conditions (e.g., 40°C / 75% RH).[13]

-

Frequency: Test samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

-

Analysis: At each time point, analyze the samples for purity (by HPLC) and physical appearance.

Conclusion

This compound is a robust molecule when stored under appropriate conditions. Its stability is derived from the steric protection of the tert-butyl group and the electronic influence of its three halogen atoms. However, like all high-purity reagents, its integrity is susceptible to degradation from heat, light, and moisture. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage in a cool, dry, dark environment, preferably under an inert atmosphere—researchers can ensure the compound's long-term viability and the reliability of their experimental outcomes. For applications requiring documented shelf-life, conducting a formal stability study using the provided experimental framework is essential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1000578-25-5 this compound AKSci 5274DF [aksci.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1000578-25-5 | Benchchem [benchchem.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. benchchem.com [benchchem.com]

- 11. Accelerated stability and forced degradation [alphalyse.com]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 13. kinampark.com [kinampark.com]

Retrosynthetic analysis of 4-Chloro-3,5-dibromo-tert-butylbenzene

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-Chloro-3,5-dibromo-tert-butylbenzene

Abstract

Halogenated aromatic compounds are foundational pillars in modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive retrosynthetic analysis of this compound, a polysubstituted arene with significant potential as a synthetic building block. We will dissect the molecule to its logical precursors and propose two distinct, viable forward synthesis pathways. The discussion is grounded in the principles of electrophilic aromatic substitution, steric effects, and diazonium salt chemistry, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of strategic synthesis design for polysubstituted benzene derivatives.

Introduction

The Strategic Importance of Polysubstituted Halogenated Arenes

The strategic introduction of multiple halogen atoms onto an aromatic scaffold provides chemists with a powerful toolkit for molecular engineering. The carbon-halogen bond serves as a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1] The specific placement of different halogens (e.g., chlorine vs. bromine) allows for selective and sequential reactions based on their differential reactivity. Furthermore, the electronic and steric properties imparted by halogens can profoundly influence a molecule's biological activity and material properties.

Target Molecule: this compound

The target molecule, this compound (C₁₀H₁₁Br₂Cl), presents a fascinating synthetic challenge due to its specific substitution pattern. It features a bulky tert-butyl group, a chloro substituent at the C4 position (para), and two bromo substituents at the C3 and C5 positions (meta to the tert-butyl group). Understanding the interplay of electronic directing effects and steric hindrance is paramount to devising an efficient synthesis.

Retrosynthetic Analysis

Retrosynthesis is the art of deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections."[2] For this compound, our analysis reveals two primary strategic approaches.

Primary Disconnections and Strategic Pathways

-

Pathway A: The Electrophilic Aromatic Substitution (EAS) Strategy. This approach involves disconnecting the C-Br bonds, postulating that they can be formed via electrophilic bromination of a suitable precursor. The key challenge lies in controlling the regioselectivity of the halogenation steps.

-

Pathway B: The Sandmeyer Reaction Strategy. This pathway involves a functional group interconversion, disconnecting the C-Cl bond and tracing it back to an amino group. This strategy leverages the powerful directing effect of the amine and the robust chemistry of diazonium salts to install the chloro group precisely.[3][4]

Visualizing the Retrosynthetic Pathways

The following diagram illustrates the logical deconstruction of the target molecule according to the two primary strategies.

Caption: Retrosynthetic analysis of the target molecule via two distinct pathways.

Proposed Synthetic Pathways (Forward Synthesis)

Based on the retrosynthetic analysis, we can now outline the forward synthetic routes.

Pathway A: Electrophilic Halogenation Strategy

This route is predicated on the careful orchestration of sequential electrophilic aromatic substitution reactions, starting from tert-butylbenzene.

3.1.1 Rationale and Mechanistic Considerations The success of this pathway hinges on the directing effects of the substituents. The tert-butyl group is an activating ortho-, para-director. However, its significant steric bulk strongly favors substitution at the para position.[5]

-

Step 1: Chlorination of tert-Butylbenzene. The initial chlorination using Cl₂ and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is expected to yield predominantly 4-chloro-tert-butylbenzene.[6] The formation of the ortho isomer is sterically disfavored.

-

Step 2: Dibromination of 4-Chloro-tert-butylbenzene. In this crucial step, the directing effects of both the tert-butyl and chloro groups must be considered. Both are ortho-, para-directors. The para position relative to the tert-butyl group is blocked by chlorine. The positions ortho to the tert-butyl group (C2, C6) are sterically hindered and electronically deactivated by the meta chloro group. Conversely, the positions ortho to the chloro group (C3, C5) are activated by the para-tert-butyl group and are sterically accessible. Therefore, electrophilic bromination is strongly directed to the C3 and C5 positions, leading to the desired product.

3.1.2 Visualizing Pathway A

Caption: Forward synthesis workflow for Pathway A.

3.1.3 Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 4-Chloro-tert-butylbenzene

-

To a stirred solution of tert-butylbenzene (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) at 0 °C, add anhydrous FeCl₃ (0.05 eq) catalyst.

-

Bubble chlorine gas (Cl₂) (1.0-1.1 eq) through the solution at a slow, controlled rate, maintaining the temperature below 10 °C. Monitor the reaction by GC-MS.

-

Upon completion, quench the reaction by carefully pouring it into cold water.

-

Separate the organic layer, wash with aqueous NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.

-

Purify the crude product by fractional distillation under reduced pressure to yield 4-chloro-tert-butylbenzene.

Step 2: Synthesis of this compound

-

In a flask equipped with a reflux condenser and a dropping funnel, place 4-chloro-tert-butylbenzene (1.0 eq) and a catalytic amount of iron powder or FeBr₃ (0.05 eq).

-

Heat the mixture to 50-60 °C.

-

Add bromine (Br₂) (2.1 eq) dropwise to the stirred mixture. HBr gas will evolve and should be passed through a scrubber.

-

After the addition is complete, maintain the temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and dilute with CH₂Cl₂. Wash successively with water, saturated aqueous Na₂S₂O₃ solution (to remove excess bromine), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization (e.g., from ethanol or hexanes) to afford the final product.

Pathway B: Sandmeyer Reaction Strategy

This more elegant route utilizes an amine as a powerful directing group, which is subsequently replaced in the final step.

3.2.1 Rationale and Mechanistic Considerations The amino group (-NH₂) is one of the most powerful activating, ortho-, para-directing groups in EAS. This allows for highly regioselective bromination.

-

Step 1: Dibromination of p-tert-Butylaniline. The reaction of 4-amino-tert-butylbenzene with bromine in a solvent like acetic acid will proceed rapidly. The strong activation by the amino group directs both bromine atoms to the ortho positions (C3, C5), yielding 3,5-dibromo-4-amino-tert-butylbenzene with high selectivity.

-

Step 2: Sandmeyer Reaction. The Sandmeyer reaction is a classic transformation for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[3][7] The amine is first diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a chloro group through a radical-nucleophilic aromatic substitution mechanism.[8][9]

3.2.2 Visualizing Pathway B

References

- 1. This compound | 1000578-25-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of Tert-butylbenzene Derivatives

Introduction

In the landscape of synthetic organic chemistry and drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of substituted benzenes, tert-butylbenzene holds a unique position. Its signature tert-butyl group, while seemingly simple, exerts profound control over the outcomes of electrophilic aromatic substitution (EAS) reactions. This control is not merely electronic but is dominated by a steric influence that dictates regioselectivity with remarkable precision.

This technical guide offers an in-depth exploration of the EAS reactions of tert-butylbenzene and its derivatives. We will dissect the underlying principles governing these reactions, moving beyond mere procedural descriptions to elucidate the causal relationships between the substrate's structure and the reaction's outcome. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of these principles is paramount for the rational design of synthetic pathways and the creation of novel molecular entities with tailored properties. We will delve into key reaction classes, provide field-tested experimental insights, and explore how the bulky tert-butyl group can be leveraged as a powerful tool for achieving specific substitution patterns.

The Directing Influence of the Tert-Butyl Group: A Tale of Two Effects

The behavior of tert-butylbenzene in EAS reactions is governed by a delicate interplay between electronic and steric effects. While electronically similar to other alkylbenzenes, its steric profile sets it dramatically apart.

Electronic Effects: A Weakly Activating Ortho-, Para-Director

The tert-butyl group, like other alkyl groups, is an electron-donating group (EDG). It weakly activates the benzene ring towards electrophilic attack compared to unsubstituted benzene. This activation stems from two primary electronic contributions:

-

Inductive Effect (+I): The sp³-hybridized carbons of the tert-butyl group are less electronegative than the sp²-hybridized carbons of the aromatic ring. This difference leads to a net donation of electron density through the sigma bond framework to the ring, enriching its nucleophilicity.[1][2]

-

Hyperconjugation: Although tert-butylbenzene lacks the α-hydrogens that make hyperconjugation in toluene particularly effective, a smaller effect known as carbon-carbon hyperconjugation can be invoked.[1] Here, the sigma electrons from the C-C bonds of the methyl groups can overlap with the π-system of the ring, delocalizing electron density and stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during substitution.

These electron-donating properties stabilize the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.[3] Consequently, the tert-butyl group is classified as an ortho-, para-director .[1][4]

Steric Effects: The Dominant Paradigm

The defining characteristic of the tert-butyl group is its immense size. This steric bulk is the primary factor controlling the regioselectivity of its EAS reactions.[4][5] The three methyl groups create a wide, umbrella-like shield over the two adjacent ortho positions on the aromatic ring.

As an incoming electrophile approaches the ring, it encounters significant steric hindrance at these ortho positions, making a productive attack difficult.[6][7] The para position, being on the opposite side of the ring, is sterically unencumbered and freely accessible. This steric impediment at the ortho positions overwhelmingly favors substitution at the para position.[2][4][8] This strong preference for para-substitution is a hallmark of tert-butylbenzene chemistry and a powerful tool for synthetic chemists.

Key Electrophilic Aromatic Substitution Reactions

The pronounced steric and electronic effects of the tert-butyl group manifest clearly in common EAS reactions. The overwhelming trend is a high yield of the para-substituted isomer.

Nitration

The nitration of tert-butylbenzene is a classic example of sterically controlled regioselectivity. The reaction is typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

-

Mechanism & Regioselectivity: The nitronium ion is attacked by the electron-rich benzene ring. While the tert-butyl group activates both ortho and para positions, the steric bulk severely disfavors the approach of the electrophile to the ortho positions.[9] The result is a product mixture heavily dominated by the para-isomer. For instance, the nitration of tert-butylbenzene yields a product distribution of approximately 16% ortho, 8% meta, and 75-80% para-nitro-tert-butylbenzene.[1][9] This contrasts sharply with toluene (methylbenzene), where the smaller methyl group allows for a much higher proportion of ortho-substitution (around 58.5%).[9]

Halogenation

Halogenation (bromination or chlorination) of tert-butylbenzene also demonstrates a strong preference for para-substitution. These reactions are typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, which polarizes the halogen molecule to create a more potent electrophile.[10]

-

Mechanism & Regioselectivity: The mechanism follows the standard EAS pathway. The Lewis acid coordinates with the halogen, creating a highly electrophilic "X⁺" equivalent that is attacked by the aromatic ring. As with nitration, the steric hindrance of the tert-butyl group directs the incoming halogen preferentially to the para position.[11]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for introducing an acyl group (-COR) onto the aromatic ring, forming a ketone. The reaction employs an acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) with a Lewis acid catalyst, typically AlCl₃.

-

Mechanism & Regioselectivity: The Lewis acid coordinates with the carbonyl oxygen of the acyl chloride, leading to the formation of a highly electrophilic acylium ion (R-C≡O⁺). This ion is the active electrophile. Due to its linear geometry, the acylium ion is less sterically demanding than the intermediates in some other EAS reactions. However, the steric bulk of the tert-butyl group on the substrate still ensures that the reaction proceeds with high para-selectivity. A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[12][13]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. This reaction is reversible.

-

Mechanism & Regioselectivity: The electrophile is sulfur trioxide (SO₃). The reaction of tert-butylbenzene with 98.5% H₂SO₄ yields a mixture of approximately 82% para- and 18% meta-sulfonated products.[14] The formation of the meta product is more significant than in other EAS reactions and is often favored under conditions of high temperature and acid concentration, which allow for thermodynamic control via isomerization.[15]

Challenges: Friedel-Crafts Alkylation and Dealkylation

While seemingly straightforward, Friedel-Crafts alkylation of tert-butylbenzene is fraught with complications.

-

Polyalkylation: The alkyl group introduced onto the ring is itself activating, making the product more reactive than the starting material. This often leads to multiple alkylations.[16][17] For example, reacting tert-butylbenzene with tert-butyl chloride and AlCl₃ can readily produce p-di-tert-butylbenzene.[16][17]

-

Dealkylation: The tert-butyl group can be cleaved from the aromatic ring under strongly acidic conditions, a process known as dealkylation or ipso-substitution.[15][18][19] This occurs when a proton attacks the carbon atom bearing the tert-butyl group, leading to the elimination of the stable tert-butyl cation.[18][19] This side reaction is particularly prevalent at higher temperatures and strong acid concentrations, as seen in some sulfonation and Friedel-Crafts reactions.[15][20][21] Lewis acids like AlCl₃ can also facilitate this process.[22]

Quantitative Analysis of Regioselectivity

The directing effect of the tert-butyl group is best appreciated through quantitative data. The table below compares the isomer distribution for the nitration of tert-butylbenzene with that of toluene, highlighting the dramatic influence of steric bulk.

| Compound | Reaction | % Ortho | % Meta | % Para | Ortho/Para Ratio |

| Toluene | Nitration | 58.5 | 4.5 | 37.0 | 1.58 |

| tert-Butylbenzene | Nitration | 16.0 | 8.0 | 75.0 | 0.21 |

Data sourced from Sykes, P. (1975). Some Organic Reaction Pathways.[23]

The nearly eight-fold decrease in the ortho/para ratio moving from toluene to tert-butylbenzene provides compelling quantitative evidence for the role of steric hindrance in directing substitution to the para position.[9][23]

Experimental Protocols: A Validated Approach

Executing these reactions successfully requires careful attention to methodology. The following protocol for the nitration of tert-butylbenzene serves as a representative example.

Protocol: Synthesis of 4-nitro-tert-butylbenzene

Materials:

-

tert-Butylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (or Diethyl Ether)

-

Ice

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

-

Reaction Setup: Place tert-butylbenzene in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Addition of Electrophile: Add the pre-cooled nitrating mixture dropwise to the stirred tert-butylbenzene over 30-45 minutes. Critically, maintain the internal reaction temperature below 10°C to minimize side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. This quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The crude product can be purified by column chromatography or recrystallization. The identity and purity of the final product, primarily 4-nitro-tert-butylbenzene, should be confirmed by NMR spectroscopy and GC-MS to verify the isomer ratio.

Applications in Drug Development and Medicinal Chemistry

The tert-butyl group is a prevalent motif in pharmaceuticals, where its steric and lipophilic properties are strategically employed.[24]

-

Metabolic Shielding: Its steric bulk can physically block a drug molecule from accessing the active sites of metabolic enzymes (like Cytochrome P450s), slowing its degradation and increasing its biological half-life.[4][24]

-

Receptor Selectivity: The well-defined size and shape of the tert-butyl group can enhance a drug's binding affinity and selectivity for a specific biological target by occupying a hydrophobic pocket in the receptor's active site.[4]

-

Synthetic Handle: The predictable para-directing nature of the tert-butyl group makes it an excellent "directing group" in multi-step syntheses. It can be used to enforce a specific substitution pattern, and in some cases, can be removed later in the synthetic sequence if required. Many advanced synthetic methods are being developed for compounds based on tert-butylbenzene.[25]

Conclusion

The electrophilic aromatic substitution reactions of tert-butylbenzene are a compelling case study in the dominance of steric effects over electronic effects in directing chemical reactivity. The bulky tert-butyl group, while a weak activator, serves as a powerful para-director by sterically hindering the ortho positions. This predictable regioselectivity makes tert-butylbenzene and its derivatives invaluable building blocks in organic synthesis, from academic research to the industrial-scale production of pharmaceuticals. A thorough, mechanistic understanding of these principles allows scientists to harness the unique properties of the tert-butyl group, enabling the precise and efficient construction of complex molecular architectures.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chegg.com [chegg.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Aromatic sulphonation. Part LI. Sulphonation of 1,3,5-tri- and m- and p-di-t-butylbenzene, the three t-butylbenzenesulphonic acids, and 3,5-di-t-butylbenzenesulphonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. cerritos.edu [cerritos.edu]

- 18. homework.study.com [homework.study.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. hyphadiscovery.com [hyphadiscovery.com]

- 25. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Halogenation of tert-Butylbenzene

<

This guide provides a comprehensive overview of the halogenation of tert-butylbenzene, a cornerstone reaction in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of these experimental procedures. This document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, ensuring both scientific rigor and actionable insights.

Introduction: The Significance of tert-Butylbenzene Halogenation

The tert-butyl group is a significant directing group in electrophilic aromatic substitution (EAS) reactions.[1] Its bulky nature sterically hinders the ortho positions, leading to a high degree of regioselectivity for the para position. This predictable selectivity makes halogenated tert-butylbenzenes valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

This guide will explore the experimental procedures for the bromination, chlorination, and iodination of tert-butylbenzene, detailing the mechanisms, catalysts, reaction conditions, and safety protocols necessary for successful and safe execution in a laboratory setting.

The Underlying Chemistry: Electrophilic Aromatic Substitution